molecular formula C8H5ClN2O B568958 3-Chloro-1,6-naphthyridin-5(6H)-one CAS No. 1393583-57-7

3-Chloro-1,6-naphthyridin-5(6H)-one

Cat. No.: B568958
CAS No.: 1393583-57-7
M. Wt: 180.591
InChI Key: HYJQIYWSQWHCIW-UHFFFAOYSA-N
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Description

3-Chloro-1,6-naphthyridin-5(6H)-one is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1,6-naphthyridin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-chloropyridine with an appropriate nitrile in the presence of a base, followed by cyclization.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,6-naphthyridin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction to amines or other derivatives using reducing agents.

    Substitution: Halogen substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-Chloro-1,6-naphthyridin-5(6H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-1,6-naphthyridin-5(6H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects by inhibiting enzyme activity, binding to receptors, or interfering with DNA/RNA processes.

Comparison with Similar Compounds

Similar Compounds

    1,6-Naphthyridin-5(6H)-one: Lacks the chloro substituent, which may affect its reactivity and biological activity.

    3-Bromo-1,6-naphthyridin-5(6H)-one: Similar structure with a bromine atom instead of chlorine, which may influence its chemical properties.

Uniqueness

3-Chloro-1,6-naphthyridin-5(6H)-one is unique due to the presence of the chloro substituent, which can significantly impact its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-chloro-6H-1,6-naphthyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-5-3-6-7(11-4-5)1-2-10-8(6)12/h1-4H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJQIYWSQWHCIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C1N=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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